Methyl 4-(allyloxy)-3-iodobenzoate
Description
Methyl 4-(allyloxy)-3-iodobenzoate is an iodinated aromatic ester featuring a benzoate core substituted with an iodine atom at the 3-position and an allyloxy group at the 4-position. The allyloxy moiety introduces reactivity due to its unsaturated propenyl chain, making this compound valuable in cross-coupling reactions and pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
methyl 3-iodo-4-prop-2-enoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVJNIBUPCXQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC=C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(allyloxy)-3-iodobenzoate typically involves the esterification of 4-(allyloxy)-3-iodobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(allyloxy)-3-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
Methyl 4-(allyloxy)-3-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(allyloxy)-3-iodobenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the allyloxy group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, leading to the formation of new chemical bonds and the modulation of biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 3- and 4-positions of the benzoate ring, affecting electronic properties, solubility, and reactivity:
Notes:
- Methyl 4-(allyloxy)-3-iodobenzoate uniquely combines iodine's electron-withdrawing effects with the allyloxy group's π-electron system, enhancing its utility in Suzuki or Heck cross-coupling reactions.
- Hydroxyl-substituted analogs (e.g., 15126-06-4) exhibit higher polarity and lower lipophilicity compared to allyloxy or methyl derivatives .
Physicochemical Properties
- Melting Points: Methyl 4-amino-3-iodobenzoate (CAS 19718-49-1): 86–91°C . Allyloxy derivatives likely exhibit lower melting points due to reduced hydrogen bonding compared to hydroxyl or amino analogs.
- Solubility : Allyloxy and tert-butyl groups enhance lipophilicity, favoring organic solvents (e.g., chloroform, DMSO), while hydroxylated analogs are more water-soluble .
Biological Activity
Methyl 4-(allyloxy)-3-iodobenzoate (CAS Number: 501892-97-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an allyloxy group and an iodine atom attached to a benzoate framework. The presence of iodine is particularly significant as it can influence the compound's reactivity and biological interactions.
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₁₃IO₃ |
| Molecular Weight | 304.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 501892-97-3 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with studies suggesting that it may inhibit bacterial protein synthesis and affect cell wall formation. This aligns with findings that similar compounds have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in models that simulate tumor growth. The mechanism appears to involve the compound's interaction with cellular pathways that regulate apoptosis and cell cycle progression .
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at sub-micromolar concentrations .
The biological activity of this compound is attributed to several mechanisms:
- Nucleophilic Addition Reactions : The allyloxy group can participate in nucleophilic attacks on electrophilic centers in biological molecules, leading to modifications that disrupt normal cellular functions.
- Substitution Reactions : The iodine atom can undergo substitution reactions, facilitating the formation of new chemical bonds with biological targets .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby exerting its antimicrobial and anticancer effects .
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated benzoates to understand its unique properties:
| Compound Name | Halogen Type | Biological Activity |
|---|---|---|
| Methyl 4-(allyloxy)-3-bromobenzoate | Bromine | Moderate antimicrobial activity |
| Methyl 4-(allyloxy)-3-chlorobenzoate | Chlorine | Lower anticancer efficacy |
| Methyl 4-(allyloxy)-3-fluorobenzoate | Fluorine | Minimal biological activity |
The presence of iodine in this compound enhances its reactivity compared to brominated or chlorinated analogs, making it a valuable candidate for further research in drug development.
Q & A
Q. How should researchers address discrepancies in reported synthetic yields for similar iodinated benzoates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
